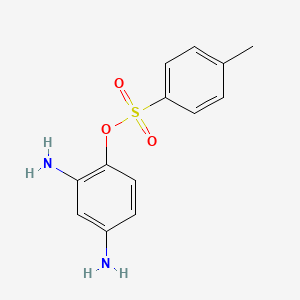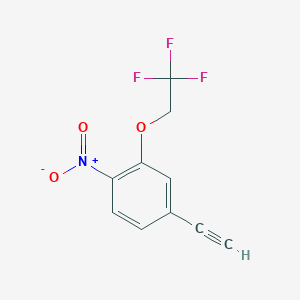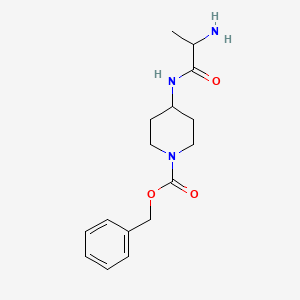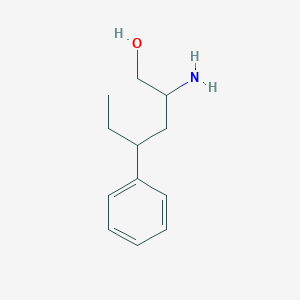![molecular formula C21H21F2N3O7 B14780675 3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14780675.png)
3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Posizolid is an oxazolidinone antibiotic that was under investigation by AstraZeneca for the treatment of bacterial infections. It is known for its ability to inhibit 98% of all Gram-positive bacteria tested in vitro at a concentration of 2 mg/L . Despite its promising antibacterial properties, AstraZeneca discontinued its development after phase I trials .
準備方法
The synthesis of Posizolid involves the formation of the oxazolidinone ring, which is a key structural component of the compound. The synthetic route typically includes the reaction of an appropriate amine with a carbonyl compound to form the oxazolidinone ring. Specific details on the industrial production methods are not widely available, but the general approach involves standard organic synthesis techniques .
化学反応の分析
Posizolid, like other oxazolidinones, undergoes several types of chemical reactions:
Oxidation: Posizolid can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: The compound can be reduced, but this reaction is less common in its typical applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
作用機序
Posizolid exerts its antibacterial effects by selectively inhibiting bacterial protein synthesis. It binds to the bacterial ribosome at the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This inhibition blocks the translation process, effectively halting bacterial protein synthesis and leading to bacterial cell death .
類似化合物との比較
Posizolid belongs to the oxazolidinone class of antibiotics, which includes several other compounds:
Linezolid: The first oxazolidinone approved for clinical use, effective against a wide range of Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with improved potency and a better safety profile compared to Linezolid.
Sutezolid: Another oxazolidinone with promising activity against tuberculosis.
Radezolid: Developed for its enhanced activity and broader spectrum compared to Linezolid.
Contezolid: Known for its effectiveness against multi-resistant bacterial strains.
Posizolid is unique in its specific binding affinity and inhibition mechanism, although it shares the general characteristics of the oxazolidinone class.
特性
分子式 |
C21H21F2N3O7 |
|---|---|
分子量 |
465.4 g/mol |
IUPAC名 |
3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H21F2N3O7/c22-15-7-13(26-14(11-32-21(26)30)10-31-18-3-6-33-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(29)17(28)9-27/h1,3,6-8,14,17,27-28H,2,4-5,9-11H2 |
InChIキー |
JNSPVROPDISGLS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1C2=C(C=C(C=C2F)N3C(COC3=O)COC4=NOC=C4)F)C(=O)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (8R)-4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,10-tetraene-11-carboxylate](/img/structure/B14780598.png)
![(R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)](/img/structure/B14780614.png)



![3-[2,3-Bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14780643.png)
![(1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14780646.png)
![Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14780653.png)



![6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione;dihydrate](/img/structure/B14780682.png)


